BenchChemオンラインストアへようこそ!

RPR-260243

Cardiac Electrophysiology hERG Channel Activators Mechanism of Action

Select RPR-260243—the first-in-class Type 1 hERG agonist—not a generic substitute. Its dual mechanism (dramatic deactivation slowing + inactivation attenuation) is absent in Type 2 agonists like PD-118057. Defined 4-subunit stoichiometry enables quantitative channel-closure studies. Validated in Langendorff-heart QT-shortening and LQTS2 (R56Q) hiPSC-cardiomyocyte models. Alkyne group enables CuAAC click conjugation for target ID or assay development. High selectivity over ERG3 ensures hERG-specific results. The definitive tool for cardiac electrophysiology and LQTS translational research.

Molecular Formula C28H25F3N2O4
Molecular Weight 510.5 g/mol
CAS No. 668463-35-2
Cat. No. B1680034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRPR-260243
CAS668463-35-2
Synonyms(3R,4R)-4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl)-piperidine-3-carboxylic acid
RPR260243
Molecular FormulaC28H25F3N2O4
Molecular Weight510.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F
InChIInChI=1S/C28H25F3N2O4/c1-37-20-5-6-25-22(15-20)21(8-10-32-25)26(34)7-4-17-9-12-33(16-23(17)28(35)36)11-2-3-18-13-19(29)14-24(30)27(18)31/h5-6,8,10,13-15,17,23H,4,7,9,11-12,16H2,1H3,(H,35,36)/t17-,23+/m1/s1
InChIKeyVWNMWKSURFWKAL-HXOBKFHXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RPR-260243 (CAS 668463-35-2) hERG Activator for Cardiac Electrophysiology Research


RPR-260243 [(3R,4R)-4-[3-(6-methoxy-quinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluorophenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid] is a small-molecule activator of the human ether-a-go-go-related gene (hERG) cardiac K⁺ channel [1]. It represents the first known hERG channel activator and works primarily by inhibiting channel closure, leading to a persistent hERG channel current upon repolarization [2]. The compound exhibits potent activity over a concentration range of 1 to 30 μM and is a click chemistry reagent containing an alkyne group [3].

Why RPR-260243 Cannot Be Simply Substituted by Other hERG Activators


Although multiple small-molecule hERG activators exist, they are not functionally interchangeable. RPR-260243 is classified as a Type 1 agonist with a unique dual mechanism: it dramatically slows channel deactivation and attenuates inactivation [1]. This contrasts sharply with Type 2 agonists like PD-118057, which primarily attenuate inactivation but do not slow deactivation [2]. Even among Type 1 activators, RPR-260243 exhibits a distinct stoichiometry of action requiring all four hERG subunits for maximal slowing of deactivation, while a single subunit suffices for half of the maximal shift in inactivation voltage dependence [3]. This nuanced allosteric modulation is not replicated by other compounds, meaning that substituting RPR-260243 with a generic 'hERG activator' will yield quantitatively and mechanistically different experimental outcomes [1].

Quantitative Differentiation Evidence for RPR-260243 Against Closest Analogs


Mechanism of Action: RPR-260243 Slows Deactivation Unlike Type 2 Agonist PD-118057

RPR-260243 is a Type 1 hERG activator that dramatically slows current deactivation and attenuates inactivation [1]. In contrast, the Type 2 activator PD-118057 attenuates inactivation but does not slow deactivation [2]. At 10 μM, PD-118057 shifts the half-point for inactivation of hERG1 channels by +19 mV and increases peak outward current by 136%, whereas RPR-260243 primarily affects deactivation kinetics [3].

Cardiac Electrophysiology hERG Channel Activators Mechanism of Action

Selectivity Profile: RPR-260243 Does Not Activate Related ERG3 Channels

RPR-260243 displays no activator-like effects on other voltage-dependent ion channels, including the closely related ERG3 (erg3) K⁺ channel [1]. In fact, RPR-260243 blocks ERG3 channels, whereas it activates hERG1 channels [2]. This differential sensitivity is determined by a single amino acid residue (Thr556 in hERG1 vs. Ile558 in rERG3) [2].

Ion Channel Selectivity hERG Pharmacology Off-Target Effects

Ex Vivo Cardiac Electrophysiology: RPR-260243 Shortens QT Interval in Langendorff Heart

In the Langendorff isolated heart preparation, 5 μM RPR-260243 increased T-wave amplitude, prolonged the PR interval, and shortened the QT interval [1]. This contrasts with the hERG inhibitor dofetilide, which prolongs the QT interval [2].

Ex Vivo Electrophysiology QT Interval Langendorff Heart

Stoichiometry of Action: RPR-260243 Requires Four Subunits for Maximal Deactivation Slowing

Using concatenated hERG1 tetramers, it was shown that the slowing of deactivation by RPR-260243 is proportional to the number of wild-type subunits incorporated into the channel [1]. Four wild-type subunits were required to achieve maximal slowing of deactivation. In contrast, a single wild-type subunit was sufficient to achieve half of the maximal RPR-induced shift in the voltage dependence of hERG1 inactivation, with maximal effect achieved in channels containing three or four wild-type subunits [1].

Channel Gating Allosteric Modulation hERG1 Tetramer

Rescue of LQTS2 Phenotype: RPR-260243 Reduces APD Variability in hiPSC-CMs

In hiPSC-derived cardiomyocytes (hiPSC-CMs) harboring the hERG R56Q loss-of-function variant associated with LQTS2, application of RPR-260243 reduced action potential duration (APD) variance, decreased variability in responses to premature stimulations, and increased post-repolarization refractoriness [1]. The R56Q variant itself does not significantly alter mean APD90 but increases beat-to-beat variability, which RPR-260243 normalizes [1].

Long QT Syndrome hiPSC-Cardiomyocytes Disease Modeling

Optimal Research Applications for RPR-260243 Based on Quantitative Evidence


Investigating hERG Channel Deactivation Kinetics and Allosteric Modulation

Researchers studying the gating mechanisms of hERG channels should select RPR-260243 as their primary activator tool. Its unique ability to dramatically slow deactivation (unlike Type 2 agonists such as PD-118057) and its defined stoichiometry of action (requiring four subunits for maximal deactivation slowing) provide a robust and quantifiable framework for probing channel closure and allosteric coupling [1][2].

Selective hERG Activation in Complex Cardiac Preparations

For ex vivo and in vivo cardiac electrophysiology studies, RPR-260243 is the compound of choice due to its demonstrated ability to shorten the QT interval in Langendorff-perfused hearts and reverse action potential prolongation induced by hERG blockers [3]. Its high selectivity over ERG3 and other ion channels ensures that observed effects are specifically mediated by hERG channel activation [4].

Rescue of hERG Loss-of-Function Phenotypes in Disease Models

In translational research focused on long QT syndrome type 2 (LQTS2) or acquired hERG dysfunction, RPR-260243 is uniquely validated to reduce APD variability and restore electrical stability in hiPSC-derived cardiomyocytes carrying the R56Q variant [5]. This makes it an essential reagent for target validation and phenotypic screening in human cellular models of arrhythmia.

Chemical Biology Tool for Click Chemistry Applications

Due to its alkyne group, RPR-260243 can be utilized as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [6]. This property enables its conjugation to fluorophores, biotin, or solid supports for target identification, binding site mapping, or assay development without altering its core hERG-activating activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for RPR-260243

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.